- Product subclass 3: one sulfur, selenium, or tellurium atom and one nitrogen or phosphorus atom, Science of Synthesis, 2004, 17, 117-221

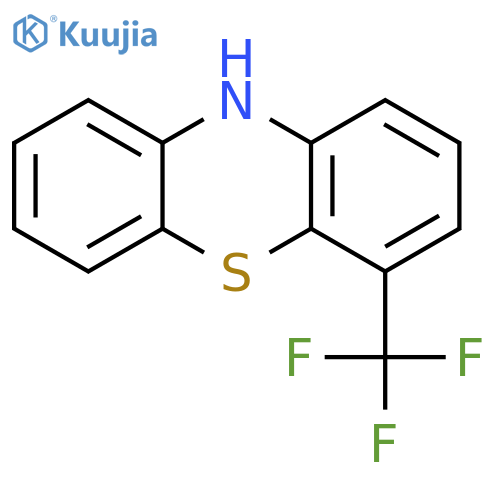

Cas no 343-21-5 (4-(Trifluoromethyl)-phenothiazine)

4-(トリフルオロメチル)-フェノチアジンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造中のトリフルオロメチル基(-CF3)は高い電子求引性を示し、フェノチアジン骨格との組み合わせにより特異的な電子特性を付与します。この化合物は医薬品開発分野での応用が期待され、特に神経科学関連の薬剤設計において有用な構造単位を提供します。高い化学的安定性と反応性のバランスが特徴で、ハロゲン化反応やカップリング反応など多様な官能基変換が可能です。また、結晶性が良好なため精製工程が容易という利点もあります。

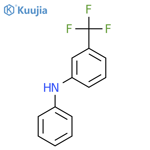

343-21-5 structure

商品名:4-(Trifluoromethyl)-phenothiazine

4-(Trifluoromethyl)-phenothiazine 化学的及び物理的性質

名前と識別子

-

- phenothiazine, 4-(trifluoromethyl)-

- 4-(trifluoromethyl)-10H-phenothiazine

- NSWKFLADKSTFDS-UHFFFAOYSA-N

- SCHEMBL11582263

- DTXSID30187858

- 343-21-5

- 4-27-00-01359 (Beilstein Handbook Reference)

- 4-(Trifluoromethyl)-phenothiazine

- 4-(Trifluoromethyl)phenothiazine

- BRN 0239594

-

- インチ: InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H

- InChIKey: NSWKFLADKSTFDS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 267.03304

- どういたいしつりょう: 267.03295492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 12.03

4-(Trifluoromethyl)-phenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T876730-250mg |

4-(Trifluoromethyl)-phenothiazine |

343-21-5 | 250mg |

$ 1200.00 | 2023-09-05 | ||

| TRC | T876730-25mg |

4-(Trifluoromethyl)-phenothiazine |

343-21-5 | 25mg |

$207.00 | 2023-05-17 | ||

| TRC | T876730-100mg |

4-(Trifluoromethyl)-phenothiazine |

343-21-5 | 100mg |

$816.00 | 2023-05-17 |

4-(Trifluoromethyl)-phenothiazine 合成方法

合成方法 1

4-(Trifluoromethyl)-phenothiazine Raw materials

4-(Trifluoromethyl)-phenothiazine Preparation Products

4-(Trifluoromethyl)-phenothiazine 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

343-21-5 (4-(Trifluoromethyl)-phenothiazine) 関連製品

- 92-30-8(2-(Trifluoromethyl)phenothiazine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量